molecular formula C11H17NO B7838646 1-(4-Isopropoxyphenyl)-N-methylmethanamine

1-(4-Isopropoxyphenyl)-N-methylmethanamine

Cat. No.: B7838646
M. Wt: 179.26 g/mol
InChI Key: JJKPSSYVVNCFIS-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)-N-methylmethanamine is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group

Preparation Methods

The synthesis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine can be achieved through several routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions are generally mild, with temperatures ranging from room temperature to 50°C .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Isopropoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylmethanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)-N-methylmethanamine can be compared with similar compounds such as:

Properties

IUPAC Name

N-methyl-1-(4-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKPSSYVVNCFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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